molecular formula C24H31BrN2O2 B11555491 N'-[(E)-(4-bromophenyl)methylidene]-4-(decyloxy)benzohydrazide

N'-[(E)-(4-bromophenyl)methylidene]-4-(decyloxy)benzohydrazide

Cat. No.: B11555491
M. Wt: 459.4 g/mol
InChI Key: RLNBLERBCHUQKP-LGUFXXKBSA-N
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Description

N’-[(E)-(4-bromophenyl)methylidene]-4-(decyloxy)benzohydrazide is an organic compound characterized by the presence of a bromophenyl group and a decyloxybenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-bromophenyl)methylidene]-4-(decyloxy)benzohydrazide typically involves a condensation reaction between 4-bromobenzaldehyde and 4-(decyloxy)benzohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions . The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(4-bromophenyl)methylidene]-4-(decyloxy)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-bromophenyl)methylidene]-4-(decyloxy)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]-4-(decyloxy)benzohydrazide involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the hydrazide moiety can form hydrogen bonds with active sites . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-bromophenyl)methylidene]-4-(decyloxy)benzohydrazide is unique due to its specific combination of a bromophenyl group and a decyloxybenzohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H31BrN2O2

Molecular Weight

459.4 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-4-decoxybenzamide

InChI

InChI=1S/C24H31BrN2O2/c1-2-3-4-5-6-7-8-9-18-29-23-16-12-21(13-17-23)24(28)27-26-19-20-10-14-22(25)15-11-20/h10-17,19H,2-9,18H2,1H3,(H,27,28)/b26-19+

InChI Key

RLNBLERBCHUQKP-LGUFXXKBSA-N

Isomeric SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)Br

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)Br

Origin of Product

United States

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